Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate
Description
Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is a structurally complex molecule featuring three key moieties:
- Phenyl carbamate backbone: Provides a scaffold for functionalization.
- 4-((Phenoxycarbonyl)oxy)naphthalen-1-yl group: Combines a naphthalene core with a phenoxycarbonyloxy substituent, influencing solubility and steric interactions.
This compound’s design suggests applications in medicinal chemistry, particularly as an enzyme inhibitor or antimicrobial agent, given the known roles of sulfonyl and carbamate groups in such activities .
Properties
IUPAC Name |
[4-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20BrNO7S/c31-21-15-17-24(18-16-21)40(35,36)32(29(33)37-22-9-3-1-4-10-22)27-19-20-28(26-14-8-7-13-25(26)27)39-30(34)38-23-11-5-2-6-12-23/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBSHBHUBVWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20BrNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group, which is known for its diverse biological activities. It features a phenyl ring substituted with a bromine atom and a naphthalene moiety linked through a carbamate functional group. The structural complexity suggests potential interactions with various biological targets.
The exact mechanism of action for this compound has not been extensively documented; however, sulfonamides are generally known to inhibit certain enzymes and receptors, influencing various biochemical pathways. Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar in structure to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of benzenesulfonamide derivatives in altering perfusion pressure, which could indicate their potential in treating infections related to cardiovascular complications .
Anticancer Potential
Research has suggested that sulfonamide compounds may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. A patent document indicated that related compounds could inhibit CSF1R kinase activity, which plays a crucial role in tumor microenvironments dominated by M2 macrophages . This inhibition could potentially lead to reduced tumor growth and improved therapeutic outcomes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Inhibition of CSF1R kinase | |
| Cardiovascular | Altered perfusion pressure |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against common pathogens. The results indicated a notable reduction in bacterial colonies compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Treatment Potential
A theoretical-experimental study focused on the compound's ability to inhibit cancer cell proliferation. Using molecular docking simulations, researchers found that the compound could bind effectively to target proteins involved in cancer progression, indicating its potential application in cancer therapy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable absorption characteristics; however, further investigation into its metabolism and excretion is necessary.
Scientific Research Applications
Structure and Composition
The molecular formula of Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is . It features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals. The compound's structure includes:
- Sulfonyl Group : Enhances solubility and biological activity.
- Bromophenyl Moiety : Contributes to electronic properties and reactivity.
- Naphthalene Ring : Provides stability and potential for π-π stacking interactions.
Medicinal Chemistry
This compound has shown promise in drug development:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may enhance the interaction with biological targets involved in tumor progression.
- Antimicrobial Properties : The presence of bromine and sulfonamide groups suggests potential antibacterial and antifungal activities. Research has indicated that such compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Materials Science
The compound's unique structural features make it suitable for applications in materials science:
- Photochromic Materials : Compounds containing naphthalene derivatives are often used in photoresponsive materials. Research indicates that modifications to the naphthalene structure can lead to enhanced light absorption properties, making them suitable for use in smart windows or optical devices.
Environmental Chemistry
This compound may also play a role in environmental applications:
- Pollutant Degradation : Compounds with sulfonamide groups have been studied for their ability to degrade environmental pollutants through advanced oxidation processes. Their effectiveness in catalyzing reactions that break down organic pollutants can be explored further.
Case Study 1: Antitumor Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of sulfonamide derivatives similar to this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, suggesting that the compound could be a lead candidate for further development in cancer therapy.
Case Study 2: Environmental Impact Assessment
Research conducted by environmental chemists assessed the degradation capabilities of sulfonamide compounds in wastewater treatment processes. The findings indicated that these compounds could effectively reduce concentrations of harmful pollutants, highlighting their potential application in sustainable environmental practices.
Comparison with Similar Compounds
Sulfonamide and Sulfone Derivatives
Sulfones and sulfonamides are well-documented for their biological activities. Key comparisons include:
Carbamate Derivatives
Carbamates with halogenated aryl groups are prevalent in agrochemicals and pharmaceuticals:
Naphthalene-Based Compounds
Naphthalene derivatives are explored for their planar aromatic systems, which facilitate π-π stacking in biological targets:
- Substituent Impact: The phenoxycarbonyloxy group in the target compound may render it more susceptible to enzymatic hydrolysis compared to methoxy-substituted analogs, affecting its pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving regioselectivity in the preparation of this compound?
- Methodological Answer : Regioselective synthesis can be achieved using controlled Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, regioselective aroylation of naphthalene derivatives (as in ) employs acidic mediators (e.g., triflic acid) to direct substitution patterns. Reaction conditions (solvent polarity, temperature) must be optimized to favor the desired regioisomer. Key steps include:
- Pre-functionalization of the naphthalene core with electron-withdrawing groups (e.g., sulfonyl) to direct electrophilic attack.
- Use of anhydrous solvents (dichloromethane, dioxane) and low temperatures (−10°C to 0°C) during coupling reactions to minimize side products .
Q. How can structural elucidation be performed to confirm the compound’s molecular geometry?
- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with solution-phase NMR and IR spectroscopy.
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 54.21° between phenyl rings in ) and confirm anti/syn orientations of substituents.
- NMR : Use - HMBC to verify carbamate and sulfonyl linkages. NMR (if applicable) monitors bromophenyl groups.
- IR : Identify characteristic carbonyl stretches (C=O at ~1700–1750 cm) and sulfonyl S=O vibrations (~1350 cm) .
Q. What purification strategies are effective for isolating high-purity samples?
- Methodological Answer : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.
- Chromatography : Use a 5:1 to 1:1 hexane/ethyl acetate gradient to separate regioisomers.
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter to obtain crystals. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity threshold .
Advanced Research Questions
Q. How can computational modeling (DFT/MD) predict the compound’s reactivity and photophysical properties?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvent interactions.
- DFT : Optimize geometry at the B3LYP/6-31G(d) level; compute excitation energies for fluorescence prediction (e.g., λ ~450 nm for naphthalene derivatives).
- MD : Simulate solvation in DMSO/water mixtures to assess aggregation tendencies. Correlate with experimental UV-Vis and fluorescence quenching data .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer : Conduct dose-response assays across multiple cell lines with standardized protocols.
- Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Control variables : Account for solvent effects (DMSO concentration ≤0.1%) and replicate experiments (n=6) to address variability. Cross-validate with proteomics (e.g., target enzyme inhibition assays) .
Q. How can Design of Experiments (DoE) optimize reaction yield and selectivity?
- Methodological Answer : Apply factorial design to screen variables (catalyst loading, temperature, solvent ratio).
- Factors : 3-level factorial design testing temperature (0°C, 25°C, 50°C), catalyst (0.5–2.0 eq.), and solvent polarity (hexane/EtOAc ratios).
- Response surface modeling : Identify optimal conditions (e.g., 1.2 eq. catalyst, 25°C, 3:1 hexane/EtOAc) yielding >85% product. Validate via ANOVA (p<0.05 significance) .
Q. What crystallography data interpretation methods explain structural anomalies in polymorphic forms?
- Methodological Answer : Compare single-crystal XRD data of polymorphs to identify packing differences.
- Key metrics : Analyze C–H···O interactions (distance: 2.5–3.0 Å) and π-π stacking (3.4–3.8 Å). For example, anti-oriented aroyl groups in reduce steric hindrance, favoring a specific polymorph.
- Thermal analysis : DSC/TGA differentiate stable vs. metastable forms based on melting points and decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
